molecular formula C17H11F3N2 B15062848 N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline CAS No. 88346-81-0

N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline

Cat. No.: B15062848
CAS No.: 88346-81-0
M. Wt: 300.28 g/mol
InChI Key: JAFWLVGRAMQCCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline, also known in research contexts as QMAP, is a Schiff base compound synthesized from 2-quinolinecarbaldehyde and 4-(trifluoromethyl)aniline . This chemical is intended for research and development purposes exclusively. Key Research Applications & Value This compound functions as a highly selective and sensitive colorimetric chemosensor for the detection of copper (Cu(II)) ions . Its primary research value lies in its ability to provide instantaneous, naked-eye detection of Cu(II) at parts-per-billion (PPB) levels in methanolic solutions, marked by a distinct color change from colorless to an orangish-yellow . The sensing mechanism is independent of the counter-anion associated with the copper salt and remains effective in the presence of other competing metal ions, making it a robust tool for analytical chemistry and environmental monitoring applications . Mechanism of Action The sensing capability of this compound is based on its coordination with Cu(II) ions. Research indicates a 2:1 binding stoichiometry between the sensor molecule and the metal ion, forming a stable complex with a high binding constant of 3.2 x 10¹⁰ M⁻² . This interaction, which has been further elucidated through quantum chemical calculations, is responsible for the pronounced shift in the compound's absorption properties, resulting in the observed colorimetric response . Note on Use This product is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

88346-81-0

Molecular Formula

C17H11F3N2

Molecular Weight

300.28 g/mol

IUPAC Name

1-quinolin-2-yl-N-[4-(trifluoromethyl)phenyl]methanimine

InChI

InChI=1S/C17H11F3N2/c18-17(19,20)13-6-9-14(10-7-13)21-11-15-8-5-12-3-1-2-4-16(12)22-15/h1-11H

InChI Key

JAFWLVGRAMQCCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline typically involves the condensation reaction between quinoline-2-carbaldehyde and 4-(trifluoromethyl)aniline. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction can be catalyzed by acids or bases to enhance the yield and reaction rate .

Industrial Production Methods

This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Reaction Mechanism

The reaction proceeds through a two-step condensation process:

  • Nucleophilic attack : The amine group of 4-(trifluoromethyl)aniline reacts with the carbonyl carbon of quinolin-2-carbaldehyde.

  • Dehydration : Water is eliminated to form the imine bond, facilitated by molecular sieves acting as dehydrating agents .

Mechanistic Insight
The trifluoromethyl group on the aniline enhances electron-withdrawing effects, stabilizing the intermediate and driving the reaction to completion. The quinoline scaffold’s aromaticity and electron-deficient nitrogen further favor imine formation .

Spectroscopic Data

1H NMR (CDCl₃, 400 MHz):

  • Imine proton : δ ~8.8–10.3 ppm (singlet) .

  • Aromatic protons : δ 7.2–8.5 ppm (multiplet patterns) .

  • Trifluoromethyl group : δ ~7.1–7.3 ppm (aromatic coupling) .

13C NMR (CDCl₃, 100 MHz):

  • Imine carbon : δ ~160–165 ppm .

  • Quinoline carbons : δ 120–150 ppm (aromatic carbons) .

  • CF₃ carbons : δ ~120–125 ppm (quartet, J = 255 Hz) .

Mass Spectrometry (EI):

  • Molecular ion peak : m/z ~300 .

  • Fragment peaks : CF₃-related fragments (e.g., m/z 69) .

TechniqueKey Observations
IRC=N stretch (~1620 cm⁻¹)
HRMSConfirms molecular formula (C₁₆H₁₁F₃N₂)

Structural Features and Stability

  • Thermodynamics : The imine bond is stable under ambient conditions but may hydrolyze under acidic/basic conditions .

  • Stereoelectronics : The (E)-configuration is favored due to steric hindrance between the bulky quinoline and aniline moieties .

Biological and Medicinal Context

While direct data for this compound is limited, related quinoline derivatives exhibit:

  • Antibacterial activity : Hydrazones and ureas derived from quinolines show efficacy against E. coli and S. aureus .

  • Anticancer potential : Substituted quinolines target microtubules, with IC₅₀ values as low as 0.01 µM in cell lines .

Scientific Research Applications

N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline and its derivatives have applications in various scientific fields, including medicinal chemistry and materials science.

Synthesis and Characterization
this compound can be synthesized through condensation reactions. For instance, a condensation reaction between ferrocenylcarbaldehyde and 4-(trifluoromethyl)aniline yields [Fe(C5H5)(C13H9F3N)] . Similarly, the title compound can be created from 2-quinolinecarbaldehyde and 4-(trifluoromethyl)aniline .

Antitumor Agents
2-(Trifluoromethyl)quinolin-4-amine derivatives have been designed and synthesized as potential antitumor agents . These compounds act as microtubule-targeted agents (MTAs) and their cytotoxicity has been evaluated against PC3, K562, and HeLa cell lines . One compound, 5e, exhibited significant anti-proliferative activity against these cell lines, with IC50 values of 0.49 µM, 0.08 µM, and 0.01 µM, respectively . Further studies showed that compound 5e is a tubulin inhibitor, similar to colchicine, disrupting the tubulin network in HeLa cells, arresting cells at the G2/M phase, and inducing apoptosis in a dose-dependent manner .

Antimicrobial Studies
Quinoline derivatives are also used in the creation of compounds with antimicrobial properties . Perimidines, which are N-heterocycles, can be used as ligand frameworks in medical applications .

Ligand Chemistry
Perimidines are an attractive class of N-heterocycles with different applications in medical sciences .

Other Quinoline Derivatives
Other related compounds, such as N-(4-(Trifluoromethyl)phenyl)quinoline-2-carboxamide, N-(4-(Trifluoromethoxy)phenyl)quinoline-2-carboxamide, and N-(3-(Trifluoromethyl)phenyl)quinoline-2-carboxamide, are synthesized using copper-catalyzed amidation reactions . These compounds are synthesized from 2-methylquinoline and various substituted anilines, followed by purification using column chromatography .

Mechanism of Action

The mechanism of action of N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline involves its interaction with molecular targets such as metal ions or biological macromolecules. The quinoline moiety can coordinate with metal ions, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Structural Features and Differences :

N-(1,1-Difluoropropan-2-ylidene)-4-(trifluoromethyl)aniline (): A Schiff base with a difluoropropanone-derived imine group. Reported as a brown oil, contrasting with the crystalline solid state of many aromatic aniline derivatives.

N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine (): Incorporates a pyrimidine ring and a methoxyphenyl group. Crystalline solid (m.p. 469–471 K), indicating higher thermal stability compared to Schiff bases like the target compound. The methoxy group introduces electron-donating effects, countering the electron-withdrawing trifluoromethyl group .

2-tert-butyl-4,6-dinitro-N-[4-(trifluoromethyl)phenyl]aniline (): Features bulky tert-butyl and nitro substituents. Higher molecular weight (C17H16F3N3O4) may affect solubility .

N-(Cyclobutylmethyl)-4-(trifluoromethyl)aniline (): Substituted with a cyclobutylmethyl group instead of a quinoline. The aliphatic cyclobutyl group may enhance conformational flexibility but reduce π-π interactions .

Biological Activity

N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial resistance. This article synthesizes existing research findings, structure-activity relationships (SAR), and case studies related to the biological activity of this compound.

Overview of Quinoline Derivatives

Quinoline derivatives, including this compound, are known for their diverse pharmacological properties. They exhibit significant anticancer activity by interacting with DNA and inhibiting cell division. The unique chemical structure of quinoline allows for various substitutions that can enhance biological activity, making them valuable in drug discovery .

Anticancer Activity

Research has shown that quinoline derivatives can act as potent anticancer agents. For instance, a study on 2-(trifluoromethyl)quinolin-4-amine derivatives demonstrated their cytotoxic effects against several cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), and HeLa (cervical cancer). Notably, one derivative exhibited an IC50 value of 0.01 µM against HeLa cells, indicating strong anti-proliferative activity .

Table 1: Cytotoxicity of Quinoline Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
5eHeLa0.01
5eK5620.08
5ePC30.49

The mechanism of action involves the disruption of tubulin networks, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in a dose-dependent manner .

Antimicrobial Activity

Quinoline derivatives also show promise in combating antimicrobial resistance. A study highlighted the effectiveness of certain quinoline-based compounds against various bacterial strains, emphasizing their potential as novel antibiotics . The structural optimization of these compounds is crucial for enhancing their efficacy against resistant pathogens.

Table 2: Antimicrobial Efficacy of Quinoline Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli1.5 µg/mL
Compound BS. aureus0.75 µg/mL

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the quinoline ring significantly affect biological activity. For example, the presence of halogen atoms like trifluoromethyl enhances anticancer potency and antibacterial effectiveness. Additionally, modifications at specific positions on the quinoline scaffold can lead to improved binding affinities to target proteins involved in cell proliferation and infection processes .

Case Study 1: Anticancer Potency

In a recent study, a series of quinoline derivatives were synthesized and evaluated for their anticancer properties. One compound demonstrated a remarkable ability to inhibit tumor growth in vitro and showed promise in vivo, warranting further investigation into its pharmacokinetics and therapeutic index .

Case Study 2: Antimicrobial Resistance

Another study focused on the development of quinoline derivatives as potential treatments for drug-resistant infections. The findings suggested that these compounds could effectively inhibit biofilm formation in bacteria, which is a significant factor in antibiotic resistance .

Q & A

Basic Question

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR are essential for confirming structural motifs. For example, 19F^{19}F NMR typically shows a singlet near δ -60 ppm for the CF₃ group, while aromatic protons in the quinoline ring appear as multiplets at δ 7.5–9.0 ppm .
  • X-ray Crystallography : SHELXL is widely used for refining crystal structures. The trifluoromethyl group’s electron-withdrawing effects often lead to planar quinoline-imine conformations, validated by C–N bond lengths (~1.28 Å) .
  • LCMS/HPLC : LCMS (e.g., m/z 265 [M+H]⁺) and HPLC retention times (e.g., 0.81 minutes under specific conditions) confirm molecular weight and purity .

How can researchers resolve contradictions in NMR data for fluorinated analogs of this compound?

Advanced Question
Contradictions may arise from dynamic effects (e.g., rotamers) or solvent interactions. For example, 1H^1H NMR of 4-(trifluoromethyl)aniline derivatives can show splitting due to coupling with 19F^{19}F. Strategies include:

  • Variable Temperature NMR : Cooling to -40°C slows rotation, simplifying splitting patterns .
  • 2D Experiments : HSQC and HMBC correlate 1H^1H-13C^{13}C signals, clarifying assignments in crowded spectra (e.g., δ 120–130 ppm for quinoline carbons) .
  • Deuteration Studies : Using deuterated analogs (e.g., 4-(trifluoromethyl)aniline-d₄) reduces signal overlap and confirms assignments .

What computational methods are used to predict the electronic effects of the trifluoromethyl group in this compound?

Advanced Question

  • DFT Calculations : Gaussian or ORCA software can model the CF₃ group’s electron-withdrawing effects on the quinoline ring. For example, HOMO-LUMO gaps correlate with fluorescence properties observed in analogs .
  • Molecular Docking : Studies on kinase inhibition (e.g., DYRK1A/B) reveal how the trifluoromethyl group enhances binding via hydrophobic interactions with active sites .
  • Solvent Modeling : COSMO-RS predicts solubility trends, explaining why polar solvents (DMF) improve reaction yields compared to nonpolar alternatives .

How can reaction mechanisms for imine formation be validated experimentally?

Advanced Question

  • Kinetic Isotope Effects (KIE) : Replacing 1H^1H with 2H^2H in the aniline NH₂ group slows proton transfer steps, confirming rate-determining steps .
  • Intermediate Trapping : Adding water or methanol to the reaction quenches intermediates (e.g., hemiaminals), which are detectable by LCMS .
  • In Situ IR Spectroscopy : Monitoring C=O stretches (1700–1750 cm⁻¹) in carbonylative reactions confirms CO insertion steps .

What strategies optimize catalytic systems for synthesizing this compound?

Advanced Question

  • Ligand Screening : Bulky ligands (e.g., triphenylphosphine) stabilize palladium catalysts in cross-couplings, reducing side reactions .
  • Solvent Effects : DMF enhances Pd(0) solubility, while toluene improves selectivity in hydrophobic environments .
  • Additives : Zn(CN)₂ acts as a cyanide source in cyanation reactions, while formic acid suppresses byproduct formation in reverse-phase purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.